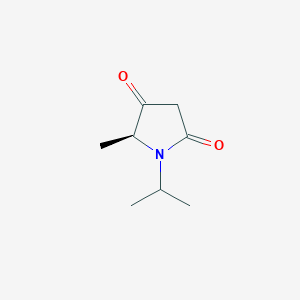
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione, also known as Levetiracetam, is a pyrrolidine derivative that is widely used as an anticonvulsant drug. It was first approved by the US Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in patients with epilepsy. Since then, it has been widely used in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific type of protein known as synaptic vesicle protein 2A (SV2A) in the brain. By binding to this protein, (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has a number of advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in laboratory experiments. For example, it may have off-target effects that could confound experimental results. In addition, its effects may be dependent on the specific experimental conditions used.
Direcciones Futuras
There are a number of potential future directions for research on (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the investigation of the drug's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research to better understand the mechanisms of action of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem, which may lead to the development of new drugs with similar or improved therapeutic properties.
Métodos De Síntesis
The synthesis of (S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem involves the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide with isopropylamine in the presence of a suitable solvent. The resulting product is then purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dionem has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, Alzheimer's disease, anxiety, and depression. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
150884-73-4 |
|---|---|
Nombre del producto |
(S)-1-Isopropyl-5-methylpyrrolidine-2,4-dione |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(5S)-5-methyl-1-propan-2-ylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-6(3)7(10)4-8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
Clave InChI |
DJPLPSSNENBZNH-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1C(=O)CC(=O)N1C(C)C |
SMILES |
CC1C(=O)CC(=O)N1C(C)C |
SMILES canónico |
CC1C(=O)CC(=O)N1C(C)C |
Sinónimos |
2,4-Pyrrolidinedione,5-methyl-1-(1-methylethyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



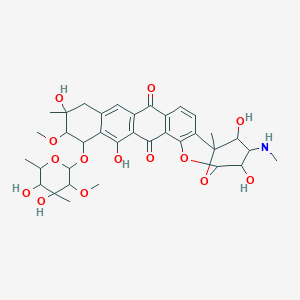
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
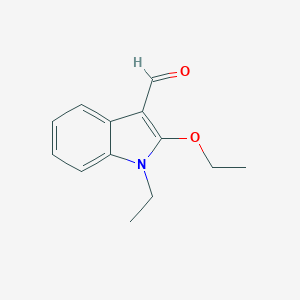


![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
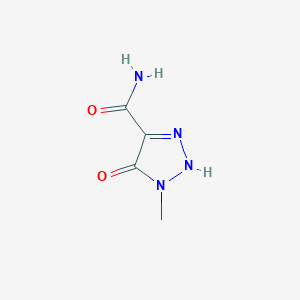

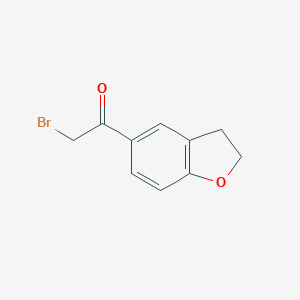
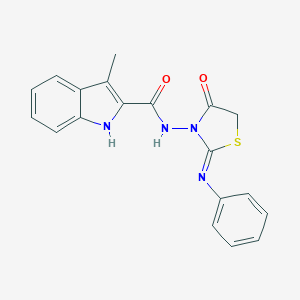
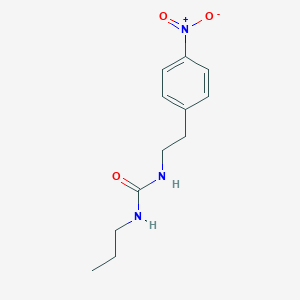
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)

